molecular formula C16H20O10 B586554 Dihydroisoferulic Acid 3-O-Glucuronide CAS No. 1187945-72-7

Dihydroisoferulic Acid 3-O-Glucuronide

Cat. No.: B586554
CAS No.: 1187945-72-7
M. Wt: 372.326
InChI Key: OSJGZCUHTGTJHT-JHZZJYKESA-N
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Description

The compound Dihydroisoferulic Acid 3-O-Glucuronide is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure with multiple functional groups, including carboxylic acids, methoxy groups, and hydroxyl groups, which contribute to its diverse chemical reactivity and potential biological activity.

Scientific Research Applications

Dihydroisoferulic Acid 3-O-Glucuronide:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

Target of Action

Dihydro Isoferulic Acid 3-O-β-D-Glucuronide (DIHA) is a microbial metabolite The primary targets of DIHA are not explicitly mentioned in the available literature

Mode of Action

It is known that diha is a glucuronide conjugate of dihydroisoferulic acid . Glucuronidation is a major phase II metabolic pathway in the body, which helps in the detoxification and elimination of potentially harmful compounds.

Biochemical Pathways

DIHA is a minor circulating metabolite in human plasma after ingestion of dietary phenols . Phenols are compounds that are widely distributed in the plant kingdom and are present in our diet. They are known for their antioxidant properties. The metabolism of dietary phenols involves various biochemical pathways, including glucuronidation, which results in the formation of glucuronide conjugates like DIHA .

Pharmacokinetics

It is known that diha is detected in the urine of humans after ingestion of dietary phenols , suggesting that it is metabolized and excreted by the body.

Result of Action

It is known that diha is a metabolite of dietary phenols, which are known for their antioxidant properties . Therefore, it is possible that DIHA may contribute to the antioxidant effects of dietary phenols.

Action Environment

The action of DIHA can be influenced by various environmental factors. For instance, the presence of enzymes involved in the glucuronidation process can affect the formation of DIHA . Additionally, factors such as diet, gut microbiota, and individual genetic variations can influence the metabolism of dietary phenols and the formation of metabolites like DIHA .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dihydroisoferulic Acid 3-O-Glucuronide typically involves multiple steps, starting from simpler organic molecules. The synthetic route may include:

    Formation of the oxane ring: This step involves the cyclization of a suitable precursor, often through an intramolecular nucleophilic substitution reaction.

    Introduction of the carboxyethyl group: This can be achieved through a carboxylation reaction, where a suitable carboxylic acid derivative is introduced.

    Methoxylation: The methoxy group can be introduced via a methylation reaction using reagents like dimethyl sulfate or methyl iodide.

    Hydroxylation: The hydroxyl groups are typically introduced through oxidation reactions using reagents like osmium tetroxide or potassium permanganate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Dihydroisoferulic Acid 3-O-Glucuronide: can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The carboxylic acid groups can be reduced to alcohols.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like sodium methoxide (NaOMe) or other nucleophiles.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Dihydroisoferulic Acid 3-O-Glucuronide: can be compared with other similar compounds, such as:

    (2S,3S,4S,5R,6S)-6-[5-(2-carboxyethyl)-2-hydroxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid: Similar structure but with a hydroxyl group instead of a methoxy group.

    (2S,3S,4S,5R,6S)-6-[5-(2-carboxyethyl)-2-ethoxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid: Similar structure but with an ethoxy group instead of a methoxy group.

These comparisons highlight the unique properties of This compound

Properties

IUPAC Name

(2S,3S,4S,5R,6S)-6-[5-(2-carboxyethyl)-2-methoxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20O10/c1-24-8-4-2-7(3-5-10(17)18)6-9(8)25-16-13(21)11(19)12(20)14(26-16)15(22)23/h2,4,6,11-14,16,19-21H,3,5H2,1H3,(H,17,18)(H,22,23)/t11-,12-,13+,14-,16+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSJGZCUHTGTJHT-JHZZJYKESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCC(=O)O)OC2C(C(C(C(O2)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)CCC(=O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50678632
Record name 5-(2-Carboxyethyl)-2-methoxyphenyl beta-D-glucopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50678632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187945-72-7
Record name 5-(2-Carboxyethyl)-2-methoxyphenyl beta-D-glucopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50678632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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